Pristiq
Vue d'ensemble
Description
Pristiq, also known by its chemical name desvenlafaxine, is an antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is primarily used to treat major depressive disorder in adults. Desvenlafaxine is the active metabolite of venlafaxine, another SNRI, and works by affecting chemicals in the brain that may be unbalanced in people with depression .
Applications De Recherche Scientifique
Desvenlafaxine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of SNRIs and their interactions with other chemicals.
Biology: Researchers use desvenlafaxine to understand its effects on neurotransmitter levels and brain function.
Medicine: It is extensively studied for its efficacy and safety in treating major depressive disorder and other mental health conditions.
Industry: Desvenlafaxine is used in the pharmaceutical industry to develop and manufacture antidepressant medications
Mécanisme D'action
Target of Action
Pristiq, also known as Desvenlafaxine succinate monohydrate, is a type of antidepressant called a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of this compound are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the neuron .
Mode of Action
The exact mechanism of the antidepressant action of this compound is unknown, but it is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the modulation of serotonin and norepinephrine signaling. Imbalances or deficiencies of these monoamines have been heavily implicated in major depressive disorder (MDD), thus the rationale behind the use of SNRIs like this compound to treat MDD .
Pharmacokinetics
The single-dose pharmacokinetics of this compound are linear and dose-proportional in a dose range of 50 to 600 mg per day . With once-daily dosing, steady-state plasma concentrations are achieved within approximately 4 to 5 days . The absolute oral bioavailability of this compound after oral administration is about 80% . This compound is primarily metabolized by conjugation (mediated by UGT isoforms) and, to a minor extent, through oxidative metabolism . Approximately 45% of this compound is excreted unchanged in urine at 72 hours after oral administration .
Result of Action
The molecular and cellular effects of this compound’s action involve the increased availability of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This can result in improved mood, feelings, and energy, which are often impaired in individuals with MDD .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not well-documented, it is known that various factors can influence the pharmacokinetics and pharmacodynamics of medications in general. These can include genetic factors, age, sex, diet, and concomitant medications. It’s important for healthcare providers to consider these factors when prescribing medications like this compound .
Safety and Hazards
Pristiq can cause serious side effects, including an increased risk of suicidal thoughts or behaviors in some children and young adults within the first few months of treatment . It is not approved for use in children . Other side effects include nausea, dizziness, sweating, constipation, and decreased appetite .
Analyse Biochimique
Biochemical Properties
Desvenlafaxine succinate monohydrate is involved in the venlafaxine metabolism pathway . It interacts with enzymes such as CYP2D6 and UGT . Desvenlafaxine succinate monohydrate is less likely to cause drug-drug interactions when taken with medications affecting the CYP2D6 pathway .
Cellular Effects
Desvenlafaxine succinate monohydrate has been shown to have effects on various types of cells and cellular processes . It can cause inflammation in the lungs, also called interstitial lung disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desvenlafaxine succinate monohydrate have been studied over time . The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 .
Dosage Effects in Animal Models
The effects of Desvenlafaxine succinate monohydrate vary with different dosages in animal models . The recommended dose is 50 mg once daily, and this dosage regimen is well tolerated and effective in the treatment of major depressive disorder (MDD) .
Metabolic Pathways
Desvenlafaxine succinate monohydrate is involved in the venlafaxine metabolism pathway . It interacts with enzymes such as CYP2D6 and UGT .
Transport and Distribution
It is known that the drug is mainly excreted in the urine .
Subcellular Localization
It is known that the drug selectively inhibits the uptake of serotonin and norepinephrine in the presynaptic membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desvenlafaxine is synthesized through a multi-step chemical process. The synthesis typically starts with the precursor venlafaxine, which undergoes O-demethylation to produce desvenlafaxine. This reaction is often catalyzed by enzymes or chemical reagents that facilitate the removal of the methyl group from the oxygen atom .
Industrial Production Methods
In industrial settings, the production of desvenlafaxine involves large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The industrial methods ensure high yield and purity, making the compound suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Desvenlafaxine undergoes several types of chemical reactions, including:
Oxidation: Desvenlafaxine can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Desvenlafaxine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of desvenlafaxine, which may have different pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Venlafaxine: The parent compound of desvenlafaxine, also an SNRI, used to treat depression and anxiety disorders.
Duloxetine: Another SNRI used to treat depression, anxiety, and certain types of chronic pain.
Milnacipran: An SNRI used primarily for the treatment of fibromyalgia
Uniqueness of Desvenlafaxine
Desvenlafaxine is unique in its pharmacokinetic profile, as it is primarily metabolized by conjugation rather than by the cytochrome P450 enzyme system. This reduces the potential for drug-drug interactions compared to other SNRIs like venlafaxine, which is metabolized by CYP2D6. Additionally, desvenlafaxine has a more predictable pharmacokinetic profile, making it a preferred choice for certain patient populations .
Propriétés
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPDEXVGKDEKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959511 | |
Record name | Desvenlafaxine Succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386750-22-7 | |
Record name | Desvenlafaxine Succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386750227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desvenlafaxine Succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70959511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESVENLAFAXINE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB22ENF0XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.